molecular formula C27H27NO4 B12845524 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(p-tolyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(p-tolyl)pentanoic acid

Cat. No.: B12845524
M. Wt: 429.5 g/mol
InChI Key: ICYMASNDDPKPRJ-VWLOTQADSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(p-tolyl)pentanoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(p-tolyl)pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually done by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids is carried out in reactors with precise control over temperature, pH, and reaction time.

    Purification: The product is purified using techniques such as crystallization, recrystallization, and chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests, including NMR, HPLC, and mass spectrometry, to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(p-tolyl)pentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.

    Coupling Reactions: The free amino group can be coupled with other carboxylic acids or activated esters to form peptides.

Common Reagents and Conditions

    Fmoc-Cl: Used for the protection of amino groups.

    Piperidine: Used for the deprotection of the Fmoc group.

    DCC or EDC: Used as coupling reagents in peptide synthesis.

Major Products

The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific reactants and conditions used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(p-tolyl)pentanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Drug Development: This compound is used in the development of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.

    Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules, such as antibodies or nucleic acids, for research and therapeutic purposes

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-methylphenyl)pentanoic acid

InChI

InChI=1S/C27H27NO4/c1-18-13-15-19(16-14-18)7-6-12-25(26(29)30)28-27(31)32-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,13-16,24-25H,6-7,12,17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

ICYMASNDDPKPRJ-VWLOTQADSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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